rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one
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Overview
Description
rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is a heterocyclic compound with a unique bicyclic structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s structure consists of a pyrrolo[2,3-c]pyridine ring system, which imparts specific chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reduction of a suitable pyridine derivative followed by cyclization. The reaction conditions often require the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the cyclization step may involve acidic or basic catalysts to facilitate ring closure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are used under appropriate conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various functional groups, leading to a diverse range of products.
Scientific Research Applications
rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- rac-(3aR,7aS)-Octahydro-[1,3]oxazolo[5,4-c]pyridin-2-one
- rac-(3aR,7aR)-octahydrofuro[3,2-c]pyridin-4-one
- rac-(3aR,7aS)-1-(propan-2-yl)-octahydro-1H-imidazolidino[4,5-c]pyridin-2-one
Uniqueness
rac-(3aR,7aS)-Octahydro-1H-pyrrolo[2,3-c]pyridin-2-one is unique due to its specific bicyclic structure, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and synthetic utility, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C7H12N2O |
---|---|
Molecular Weight |
140.18 g/mol |
IUPAC Name |
(3aR,7aS)-1,3,3a,4,5,6,7,7a-octahydropyrrolo[2,3-c]pyridin-2-one |
InChI |
InChI=1S/C7H12N2O/c10-7-3-5-1-2-8-4-6(5)9-7/h5-6,8H,1-4H2,(H,9,10)/t5-,6-/m1/s1 |
InChI Key |
YSUVLMSHGLDFDX-PHDIDXHHSA-N |
Isomeric SMILES |
C1CNC[C@@H]2[C@H]1CC(=O)N2 |
Canonical SMILES |
C1CNCC2C1CC(=O)N2 |
Origin of Product |
United States |
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